Z-Gly-Gly-Leu-pNA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

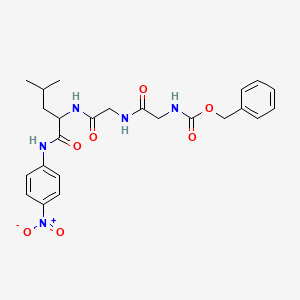

Z-Gly-Gly-Leu-pNA (benzyloxycarbonyl-glycyl-glycyl-leucyl-para-nitroanilide) is a synthetic chromogenic substrate widely used to study protease activity, particularly for enzymes with chymotrypsin-like or subtilisin-like specificity. Its structure consists of a tripeptide sequence (Gly-Gly-Leu) linked to a para-nitroaniline (pNA) leaving group. Hydrolysis of the peptide bond by proteases releases pNA, which is detected spectrophotometrically at 405 nm .

Key applications include:

- Measuring chymotrypsin-like activity in multicatalytic proteinase complexes (MPCs) at 0.4 mM concentration .

- Screening keratinases, which exhibit broad substrate specificity for synthetic peptides .

- Characterizing subtilisin enzymes from Bacillus licheniformis in Tris-HCl buffer (pH 8.6) with 10% DMSO .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Gly-Leu-pNA typically involves the following steps:

Protection of Amino Groups: The amino groups of glycine and leucine are protected using a carbobenzoxy (Z) group.

Peptide Bond Formation: The protected amino acids are coupled using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Attachment of p-Nitroanilide: The p-nitroanilide group is introduced by reacting the peptide with p-nitroaniline under suitable conditions.

Deprotection: The Z-protecting groups are removed using hydrogenation or acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity.

Quality Control: Rigorous testing for purity, stability, and activity.

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Gly-Leu-pNA undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by proteases, leading to the release of p-nitroaniline, which can be measured spectrophotometrically.

Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.

Common Reagents and Conditions

Proteases: Such as chymotrypsin, subtilisin, and neutral endopeptidase.

Buffers: Typically phosphate or Tris buffers at physiological pH.

Temperature: Reactions are usually carried out at 37°C to mimic physiological conditions.

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which is yellow and absorbs light at 405 nm, making it easy to quantify.

Scientific Research Applications

Chemical Applications

Enzyme Kinetics

Z-Gly-Gly-Leu-pNA is extensively utilized in studying the kinetics of protease enzymes. By measuring the rate of p-nitroaniline release upon proteolytic cleavage, researchers can determine enzyme activity and efficiency. The absorbance increase at 405 nm serves as a quantitative measure of enzyme activity.

Inhibitor Screening

This compound is instrumental in screening potential protease inhibitors. By observing changes in reaction rates when inhibitors are introduced, researchers can identify effective compounds for therapeutic development .

Biological Applications

Proteasome Activity Assays

This compound is crucial for assessing proteasome activity, particularly its chymotrypsin-like activity. The proteasome plays a vital role in degrading unneeded or damaged proteins through proteolysis. This substrate allows for the monitoring of proteasome function in various biological contexts .

Cell Biology

In cell biology, this compound is used to measure protease activity within cellular environments. This application is essential for understanding cellular processes such as apoptosis and protein turnover, which are critical in both normal physiology and disease states .

Medical Applications

Drug Development

This compound assists in the development of protease inhibitors targeting diseases like cancer and neurodegenerative disorders. By characterizing the activity of specific proteases involved in these diseases, researchers can design more effective therapeutic agents .

Diagnostic Tools

This compound is employed in diagnostic assays to detect protease activity associated with various diseases. Its specificity for chymotrypsin-like proteases makes it a valuable tool in clinical diagnostics, potentially aiding in the early detection of pathological conditions .

Industrial Applications

Biotechnology

In biotechnology, this compound is utilized during the production of recombinant proteins to ensure the removal of unwanted protease activity. This application is vital for maintaining product integrity and quality during biopharmaceutical manufacturing .

Pharmaceuticals

The compound plays a role in quality control within pharmaceutical industries by ensuring that the activity of protease inhibitors meets required standards. This ensures that therapeutic products are both safe and effective .

Case Studies

-

Proteasome Activity Characterization

A study demonstrated that this compound effectively measured the chymotrypsin-like activity of the 20S and 26S proteasomes in various cell lines. The release of p-nitroaniline was quantitatively analyzed to assess enzyme functionality under different conditions . -

Inhibitor Screening

In another investigation, this compound was employed to screen for novel protease inhibitors that could potentially treat neurodegenerative diseases. The study highlighted how changes in enzymatic reaction rates could indicate inhibitor efficacy .

Mechanism of Action

Z-Gly-Gly-Leu-pNA acts as a substrate for proteases. The protease cleaves the peptide bond between leucine and p-nitroaniline, releasing p-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 405 nm. The molecular targets are the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond.

Comparison with Similar Compounds

Structural and Functional Similarities

Z-Gly-Gly-Leu-pNA belongs to a family of chromogenic substrates with variations in peptide sequences and leaving groups. Below is a comparative analysis:

Table 1: Comparison of this compound with Analogous Substrates

Key Differences

a) Sequence Specificity

- This compound : The Gly-Gly-Leu sequence favors enzymes with hydrophobic or broad P1 preferences, such as subtilisins and keratinases .

- Suc-Ala-Ala-Pro-Phe-pNA : The Phe residue in the P1 position makes it ideal for chymotrypsin, which prefers bulky aromatic side chains .

- Z-Gly-Gly-Arg-pNA : The Arg residue targets trypsin-like proteases, which cleave after basic residues .

b) Leaving Group

- pNA vs. βNA : While pNA enables colorimetric detection (absorbance at 405 nm), βNA requires fluorometric methods (e.g., excitation/emission at 340/425 nm) .

- AMC Derivatives: Compounds like Z-Gly-Gly-Leu-AMC use 7-amino-4-methylcoumarin (AMC), offering higher sensitivity in fluorescence-based assays .

c) Enzyme Kinetics

Biological Activity

Z-Gly-Gly-Leu-pNA (Z-GGL-pNA) is a chromogenic substrate widely utilized in biochemical assays, particularly for measuring proteolytic enzyme activities. This article provides a comprehensive overview of its biological activity, including its applications, mechanisms, and relevant research findings.

Overview of this compound

Z-GGL-pNA is a synthetic peptide substrate that features a p-nitroaniline (pNA) moiety, which releases pNA upon cleavage by specific enzymes. This property allows for the quantification of enzymatic activity through colorimetric detection. The compound is primarily used to assess the activity of various proteases, including chymotrypsin-like enzymes and endopeptidases.

The biological activity of Z-GGL-pNA is primarily attributed to its ability to serve as a substrate for proteolytic enzymes. Upon enzymatic cleavage, the substrate releases pNA, which can be quantified using spectrophotometric methods. The reaction can be represented as follows:

This reaction forms the basis for various assays designed to measure the activity of specific enzymes involved in protein degradation.

Applications in Research

- Proteasome Activity Measurement : Z-GGL-pNA is commonly employed to measure chymotrypsin-like activity within the 20S and 26S proteasomes. It can be used alone or in combination with other substrates like Suc-LLVY-AMC to provide insights into proteasomal function in cellular contexts .

- Neuronal Endopeptidase Studies : In studies involving neuronal endopeptidases, Z-GGL-pNA has been utilized to investigate the enzymatic activities associated with neuronal injury and repair mechanisms. For instance, purified proteins were incubated with Z-GGL-pNA to assess the release of pNA as a measure of enzyme activity .

- Inhibition Studies : The substrate has also been used in inhibition assays to evaluate the effects of various inhibitors on enzyme activity. In one study, different inhibitors were preincubated with the enzyme before adding Z-GGL-pNA, allowing researchers to determine the impact on enzymatic cleavage and pNA release .

Table 1: Summary of Key Studies Involving this compound

Case Studies

- Neuronal Injury Model : A study investigating damage-induced neuronal endopeptidase (DINE) utilized Z-GGL-pNA to quantify enzyme activity following nerve injury in rats. The results indicated a significant increase in DINE activity correlating with mRNA expression levels post-injury, highlighting the role of this enzyme in neuronal repair mechanisms .

- Proteasome Functionality : Another research effort focused on characterizing proteasomal function in cancer cells demonstrated that Z-GGL-pNA could effectively differentiate between normal and cancerous cell lines based on their proteolytic activities, providing insights into tumor biology and potential therapeutic targets .

Q & A

Basic Research Questions

Q. What is the structural and functional role of Z-Gly-Gly-Leu-pNA in protease activity assays?

this compound is a chromogenic substrate designed to detect chymotrypsin-like protease activity. Its structure includes a benzyloxycarbonyl (Z) protecting group at the N-terminus, a tripeptide sequence (Gly-Gly-Leu), and a para-nitroaniline (pNA) chromophore at the C-terminus. Proteases cleave the peptide bond between Gly and Leu, releasing pNA, which exhibits a spectrophotometric signal at 405 nm. This allows real-time monitoring of enzymatic activity .

Q. How is this compound synthesized, and what quality controls are critical for research use?

Synthesis involves sequential peptide coupling using solid-phase or solution-phase methods, with the Z group protecting the N-terminus and pNA attached via amide bonding. Key quality controls include HPLC purity analysis (>95%), mass spectrometry for molecular weight verification, and functional validation via protease cleavage assays. Contaminants like free pNA must be excluded to avoid false signals .

Q. What are the standard protocols for using this compound in enzyme kinetic studies?

Typical protocols involve:

- Preparing a substrate stock solution in DMSO (e.g., 10 mM).

- Diluting in assay buffer (e.g., Tris-HCl, pH 7.5) to final concentrations (0.1–2 mM).

- Initiating reactions with enzyme addition and monitoring absorbance at 405 nm for 10–30 minutes.

- Calculating kinetic parameters (Km, Vmax) using Michaelis-Menten or Lineweaver-Burk plots .

Advanced Research Questions

Q. How can contradictory kinetic data from this compound assays be resolved?

Contradictions may arise from:

- Enzyme purity : Trace contaminants (e.g., other proteases) can hydrolyze the substrate. Validate enzyme purity via SDS-PAGE or activity assays with inhibitors.

- Substrate solubility : Aggregation in aqueous buffers reduces effective concentration. Use detergents (e.g., 0.1% Triton X-100) or optimize DMSO content (<5%).

- Interference : Endogenous cellular pNA-like chromophores. Include negative controls (substrate-only and enzyme-only) .

Q. What experimental designs are recommended for studying proteasome inhibition using this compound?

For proteasome inhibition assays:

- Pre-incubate proteasome (20S/26S) with inhibitors (e.g., MG-132, bortezomib) for 15–30 minutes.

- Add this compound and monitor activity over time.

- Normalize data to vehicle-treated controls and calculate IC50 values using nonlinear regression.

- Cross-validate with fluorogenic substrates (e.g., AMC derivatives) to rule out assay-specific artifacts .

Q. How can molecular dynamics (MD) simulations enhance the interpretation of this compound cleavage mechanisms?

MD simulations can:

- Model substrate binding to protease active sites (e.g., chymotrypsin-like sites in the proteasome).

- Identify key residues involved in catalysis (e.g., Ser/Thr nucleophiles).

- Predict the impact of mutations or inhibitors on cleavage efficiency. Use tools like GROMACS with force fields (e.g., CHARMM36) and validate against experimental kinetic data .

Q. What strategies improve reproducibility of this compound-based assays in high-throughput screening (HTS)?

- Standardized protocols : Pre-optimize buffer conditions (pH, ionic strength) and plate reader settings (e.g., pathlength correction for microplates).

- Batch testing : Validate each substrate batch with a reference enzyme (e.g., chymotrypsin).

- Data normalization : Use internal controls (e.g., a pNA standard curve) to correct for inter-experimental variability .

Q. How does this compound compare to fluorogenic substrates (e.g., AMC derivatives) in neuronal peptidase studies?

- Sensitivity : Fluorogenic substrates (e.g., Z-Gly-Gly-Leu-AMC) offer lower detection limits but require UV light, risking photobleaching.

- Throughput : pNA-based assays are simpler for HTS due to absorbance-read compatibility.

- Specificity : Both substrates target chymotrypsin-like activity, but confirm selectivity with knockout models or isoform-specific inhibitors .

Q. Data Management & Reporting

Q. What metadata should accompany this compound assay data in publications?

Include:

- Substrate synthesis/purity data (e.g., HPLC traces).

- Assay conditions (buffer composition, temperature, enzyme concentration).

- Raw absorbance traces and normalized activity curves.

- Statistical methods (e.g., error bars representing SD from triplicates). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets via repositories like Zenodo .

Q. How can researchers address variability in this compound activity across cell lines?

Variability may stem from:

- Proteasome composition : Differences in subunit expression (e.g., immunoproteasome vs. constitutive).

- Cellular stress : Heat shock or oxidative stress alters proteasome activity. Include stress-inducing controls.

- Extraction efficiency : Optimize lysis buffers (e.g., 0.5% NP-40) to ensure complete proteasome recovery .

Properties

Molecular Formula |

C24H29N5O7 |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

benzyl N-[2-[[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C24H29N5O7/c1-16(2)12-20(23(32)27-18-8-10-19(11-9-18)29(34)35)28-22(31)14-25-21(30)13-26-24(33)36-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,30)(H,26,33)(H,27,32)(H,28,31) |

InChI Key |

IHRYETONKBXGOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.